molecular formula C26H22N4O6 B2904378 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359031-06-3

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2904378
CAS No.: 1359031-06-3
M. Wt: 486.484
InChI Key: LMAQHOURRKLOLT-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a benzodioxole group at position 2 and a 2-(2,3-dimethoxyphenyl)-5-methyloxazole moiety at position 4. This heterocyclic architecture is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related analogs .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O6/c1-15-19(27-25(36-15)17-5-4-6-22(32-2)24(17)33-3)13-29-9-10-30-20(26(29)31)12-18(28-30)16-7-8-21-23(11-16)35-14-34-21/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAQHOURRKLOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and oxazole intermediates, followed by their coupling through various condensation and cyclization reactions. Common reagents used in these steps include strong acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzo[d][1,3]dioxole moieties.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazin-4(5H)-one core, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents, acids, or bases to activate specific sites on the molecule.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, pending further research.

    Industry: The compound’s properties could be harnessed in the development of advanced materials, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Benzodioxole vs. Dimethoxyphenyl : The benzodioxole group in the target compound (electron-donating) may enhance binding to receptors requiring π-π interactions, compared to the 3-chlorophenyl group in CAS 1358794-08-7, which introduces steric and electronic effects favorable for hydrophobic pockets .
  • Oxazole vs. Oxadiazole : The 1,3-oxazole in the target compound is less metabolically stable than the 1,2,4-oxadiazole in CAS 1040671-69-9 but may offer better hydrogen-bonding capacity .

Solubility and Pharmacokinetics

  • The hydroxymethyl group in CAS 2108270-49-9 improves aqueous solubility compared to the methoxy-rich target compound, which may exhibit higher membrane permeability due to moderate lipophilicity .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H24N4O4
Molecular Weight 420.46 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to the pyrazolo[1,5-a]pyrazin derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing the pyrazole ring showed varying degrees of activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) were comparable to established antibiotics.

Antioxidant Properties

The antioxidant activity of related compounds has been explored extensively. For example, compounds with the benzodioxole moiety have shown promising results in scavenging free radicals and reducing oxidative stress in vitro . This suggests a potential protective effect against oxidative damage in biological systems.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrazin derivatives. Mechanistic investigations revealed that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This could position them as candidates for treating inflammatory diseases.

Study 1: Antimicrobial Screening

In a comparative study assessing various pyrazole derivatives including our compound of interest, researchers conducted agar diffusion tests against multiple bacterial strains. The compound demonstrated significant antimicrobial activity with MIC values lower than those of several conventional antibiotics .

Study 2: Antioxidant Activity Evaluation

A series of experiments were conducted to evaluate the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound effectively reduced oxidative stress markers in cellular models .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes associated with inflammation and microbial growth.
  • Free Radical Scavenging : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.

Q & A

Q. Optimization tips :

  • Use high-purity reagents and anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
  • Monitor reaction progress with TLC or HPLC .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can researchers resolve conflicting data on the compound’s biological activity (e.g., IC50 variability)?

Answer:
Contradictions in IC50 values or mechanism-of-action data may arise from differences in assay conditions (e.g., cell line variability, incubation time) or compound purity. To address this:

  • Standardize assays : Use identical cell lines (e.g., A549 for oncology studies) and confirm compound purity (>95% via HPLC) .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to confirm target engagement .
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with activity .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 5.9–6.1 ppm; oxazole methyl at δ 2.3 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxazole ring vibrations .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • Molecular docking : Predict binding modes to targets like protein kinases (e.g., EGFR, VEGFR) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy groups on the phenyl ring) with bioactivity data to prioritize synthetic targets .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .

Basic: What are the primary challenges in analyzing this compound’s solubility and stability?

Answer:

  • Low aqueous solubility : Due to hydrophobic moieties (benzodioxole, methyloxazole), use co-solvents (DMSO:PBS mixtures) for in vitro assays .
  • pH sensitivity : The pyrazolo-pyrazine core may degrade under acidic conditions; store lyophilized at -20°C .
  • Light sensitivity : Benzodioxole derivatives are prone to photodegradation; use amber vials for storage .

Advanced: How can researchers address discrepancies in reported mechanisms of action (e.g., autophagy modulation vs. kinase inhibition)?

Answer:

  • Pathway profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify dominant signaling pathways affected .
  • Kinase panel screening : Test against a broad panel (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • Autophagy flux assays : Combine LC3-II Western blotting with lysosomal inhibitors (e.g., chloroquine) to validate autophagy modulation .

Basic: What in vitro models are suitable for preliminary efficacy testing?

Answer:

  • Oncology : NCI-60 cell line panel for broad cytotoxicity screening .
  • Inflammation : LPS-stimulated RAW264.7 macrophages for anti-inflammatory activity (measure TNF-α/IL-6 via ELISA) .
  • Neurology : SH-SY5Y cells for neuroprotective effects in oxidative stress models .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Cytochrome P450 screening : Identify metabolic hotspots (e.g., demethylation sites) using human liver microsomes .
  • Formulation optimization : Use nanoemulsions or liposomes to improve half-life .

Basic: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets by measuring protein thermal stability shifts .
  • siRNA knockdown : Reduce target protein expression and assess compound efficacy loss .
  • Fluorescent probes : Develop analogs with BODIPY tags for live-cell imaging .

Advanced: What analytical workflows are recommended for detecting degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, then analyze via UPLC-QTOF .
  • Stability-indicating methods : Use HPLC with photodiode array detection to resolve degradation peaks .
  • Mass fragmentation libraries : Compare MS/MS spectra with known degradation pathways .

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